molecular formula C12H9IN2O4S B2947281 N-(4-iodophenyl)-2-nitrobenzenesulfonamide CAS No. 159048-83-6

N-(4-iodophenyl)-2-nitrobenzenesulfonamide

Cat. No. B2947281
M. Wt: 404.18
InChI Key: ZTAPIPKJZHGVJV-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-nitrobenzenesulfonamide, also known as INB, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying ion channels. INB is a sulfonamide derivative that has been shown to selectively bind to the chloride ion channel, making it an attractive candidate for studying the role of chloride channels in various physiological processes.

Scientific Research Applications

Versatile Tool for Secondary Amine Synthesis

N-(4-iodophenyl)-2-nitrobenzenesulfonamide and related compounds are used in the preparation of secondary amines. For instance, 2- and 4-nitrobenzenesulfonamides, easily derived from primary amines, can undergo alkylation to yield N-alkylated sulfonamides. These can be converted into secondary amines through deprotection via Meisenheimer complexes, highlighting their role in versatile amine synthesis (Fukuyama et al., 1995).

Characterization and Computational Studies

A compound similar to N-(4-iodophenyl)-2-nitrobenzenesulfonamide, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was synthesized and characterized using SCXRD studies and other spectroscopic tools. This study provides insights into the structure, electronic properties, and interaction potential of such compounds, aiding in the understanding of their chemical behavior (Murthy et al., 2018).

Electrochemical Applications

Nitrobenzenesulfonamides, including those similar to N-(4-iodophenyl)-2-nitrobenzenesulfonamide, have been studied in electrochemical contexts. For instance, the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N, N-dimethylformamide was reported. This study contributes to the understanding of electrochemical reduction processes and the potential applications of these compounds in electrochemistry (Zanoni & Stradiotto, 1991).

properties

IUPAC Name

N-(4-iodophenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAPIPKJZHGVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-2-nitrobenzenesulfonamide

Citations

For This Compound
1
Citations
K Urushibara, T Yamada, A Yokoyama… - The Journal of …, 2020 - ACS Publications
We designed and synthesized aromatic polyamides with a diphenylacetylene backbone, α-DPA and β-DPA, bearing (S)-α- and (S)-β-methyl-substituted triethyleneglycol (TEG) side …
Number of citations: 11 pubs.acs.org

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